N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

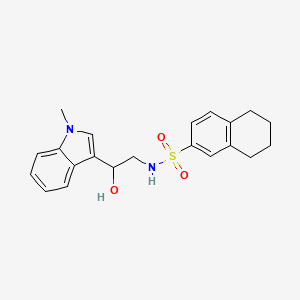

N-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a partially saturated naphthalene core linked to a 1-methylindole moiety via a hydroxyethyl spacer. The tetrahydronaphthalene moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-23-14-19(18-8-4-5-9-20(18)23)21(24)13-22-27(25,26)17-11-10-15-6-2-3-7-16(15)12-17/h4-5,8-12,14,21-22,24H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGECOHUTIDJVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes. The nature of these interactions and the resulting changes can vary widely depending on the specific derivative and target.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (commonly referred to as the compound ) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a sulfonamide group which is often associated with various biological activities. The structure includes an indole moiety, known for its diverse biological effects, and a tetrahydronaphthalene core that may enhance its pharmacokinetic properties.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Induces apoptosis |

| Compound B | 1.98 ± 1.22 | Cell cycle arrest |

In particular, the presence of the indole ring has been linked to enhanced cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings indicate that the compound may possess broad-spectrum antimicrobial activity .

Neuroprotective Effects

Emerging research indicates that indole derivatives may exhibit neuroprotective properties. The compound's structure suggests it could interact with neurotransmitter systems or modulate oxidative stress responses, which are critical in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole and naphthalene portions significantly influence biological activity:

- Indole Modifications : Substituents on the indole ring can enhance binding affinity to target proteins.

- Naphthalene Core : Alterations in the naphthalene structure affect lipophilicity and cellular uptake.

For example, increasing the hydrophobicity of the naphthalene core has been shown to improve antitumor efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A derivative with a modified naphthalene structure showed a marked increase in cytotoxicity against breast cancer cells compared to its parent compound.

- Case Study 2 : An indole-based sulfonamide demonstrated significant antimicrobial effects in clinical isolates of resistant bacteria.

These studies underscore the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and sulfonamide structures exhibit significant anticancer properties. N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against resistant strains is particularly noteworthy.

Neuroprotective Effects

The indole moiety in the compound is associated with neuroprotective effects. Research has shown that it may help in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity

Studies have highlighted the compound's potential to reduce inflammation through the inhibition of pro-inflammatory cytokines. This property could make it useful in treating chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Resistance

A recent investigation focused on the compound's activity against multi-drug resistant Staphylococcus aureus. The findings indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotection

In an experimental model of Alzheimer's disease, treatment with this compound resulted in decreased amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-Yl)Ethyl]-2,3,4,5,6-Pentamethylbenzenesulfonamide ()

- Structural Features: Replaces the tetrahydronaphthalene core with a pentamethylbenzene ring.

- Synthesis : Prepared via nucleophilic substitution between 2,3,4,5,6-pentamethylbenzenesulfonyl chloride and 2-(1H-indol-3-yl)ethylamine.

- Key Differences : Higher steric hindrance due to methyl groups on the benzene ring may limit target engagement compared to the tetrahydronaphthalene derivative.

N-(2-(2-(3-Acetylphenyl)-1H-Indol-3-Yl)Ethyl)-4-Methylbenzenesulfonamide ()

- Structural Features : Incorporates an acetylphenyl substituent on the indole ring and a tosyl (4-methylbenzenesulfonyl) group.

- Synthesis : Utilizes gold-catalyzed cyclization of 1-tosylaziridine with indole derivatives.

- Spectroscopic Data : IR peaks at 1676 cm⁻¹ (C=O) and 1295 cm⁻¹ (C–N) align with sulfonamide functionalities .

Carboxamide Analogues with Indole-Tetrahydronaphthalene Hybrids ()

Compounds 116–121 in feature carboxamide linkages instead of sulfonamide groups:

| Compound ID | Structure | Biological Activity |

|---|---|---|

| 116 | N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-tetrahydronaphthalene-2-carboxamide | 88% lipid peroxidation inhibition |

| 117 | N-(2-(5-Methoxyindol-3-yl)ethyl)-tetrahydronaphthalene-2-carboxamide | 96% lipid peroxidation inhibition |

| Target Compound | Sulfonamide analogue with hydroxyethyl spacer | Not reported in evidence |

Key Observations :

- Carboxamides exhibit potent antioxidant activity due to electron-donating groups (e.g., methoxy in 117 ).

- The sulfonamide group in the target compound may enhance solubility and metabolic stability compared to carboxamides .

Sulfonamide Derivatives with Triazole Linkers ()

Compounds 6a–6c () feature triazole-linked sulfonamides:

- 6a : IR peaks at 1671 cm⁻¹ (C=O) and 1303 cm⁻¹ (C–N) confirm sulfonamide formation.

- 6b : Nitro substituents on the phenyl ring enhance polarity (1H NMR: δ 8.36 ppm for triazole proton).

- Comparison : The target compound lacks a triazole ring, which in 6a–6c improves rigidity and binding affinity for targets like kinases or proteases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonamide coupling and functional group protection. A typical approach uses copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) for indole-alkyne intermediates, similar to procedures for related sulfonamides . Key steps include:

- Step 1 : Preparation of the indole-ethylamine precursor via nucleophilic substitution.

- Step 2 : Sulfonylation using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF).

- Step 3 : Purification via recrystallization (ethanol) or column chromatography.

- Reaction monitoring by TLC (hexane:ethyl acetate, 8:2) and characterization by NMR/IR is critical .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O at ~1300 cm⁻¹, indole N–H at ~3260 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., indole H at δ 7.2–8.4 ppm, tetrahydronaphthalene CH₂ at δ 1.5–2.8 ppm) and carbon backbone .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used for refinement .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in the sulfonylation step?

- Methodological Answer : Yield optimization requires:

- Catalyst Screening : Copper acetate (10 mol%) enhances regioselectivity in indole-alkyne reactions .

- Solvent Selection : Polar aprotic solvents (DMF, t-BuOH:H₂O 3:1) improve solubility of intermediates .

- Temperature Control : Maintaining 60–80°C during sulfonylation minimizes side reactions.

- Purification : Gradient column chromatography (silica gel, hexane:ethyl acetate) removes unreacted sulfonyl chlorides .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers in sulfonamide groups) .

- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .

- DFT Calculations : Predict theoretical NMR/IR spectra for comparison with experimental data .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding to targets (e.g., dihydropteroate synthase for sulfonamides).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time.

- QSAR Studies : Correlate substituent effects (e.g., indole methylation) with inhibitory activity .

Q. What are the methodological challenges in analyzing the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 1–9) and monitor via HPLC at 37°C .

- Light/Oxygen Sensitivity : Store samples in amber vials under N₂ and assess degradation by LC-MS.

- Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., hydroxylation at tetrahydronaphthalene) .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values) across studies?

- Methodological Answer :

- Assay Standardization : Use common positive controls (e.g., methotrexate for antifolate activity).

- Cell Line Validation : Ensure consistent passage numbers and culture conditions.

- Meta-Analysis : Statistically compare datasets (e.g., ANOVA) to identify outliers or confounding variables .

Q. What mechanistic hypotheses explain the compound’s potential enzyme inhibition?

- Methodological Answer :

- Competitive Binding Assays : Measure Ki values via Lineweaver-Burk plots.

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes to infer proximity to the indole moiety .

Synthesis & Purification Troubleshooting

Q. Why might recrystallization fail to purify the compound, and what alternatives exist?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.